molecular formula C15H14O3 B10843822 4,10-dimethyl-6H-benzo[c]chromene-3,8-diol

4,10-dimethyl-6H-benzo[c]chromene-3,8-diol

Cat. No.: B10843822
M. Wt: 242.27 g/mol
InChI Key: UUVHCOKGCFXIER-UHFFFAOYSA-N
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Description

4,10-dimethyl-6H-benzo[c]chromene-3,8-diol is a synthetic organic compound belonging to the class of benzochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-dimethyl-6H-benzo[c]chromene-3,8-diol typically involves a multi-step process starting from salicylaldehydes and α,β-unsaturated carbonyl compounds. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4,10-dimethyl-6H-benzo[c]chromene-3,8-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

4,10-dimethyl-6H-benzo[c]chromene-3,8-diol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4,10-dimethyl-6H-benzo[c]chromene-3,8-diol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-dimethyl-6H-benzo[c]chromene-3,8-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4,10-dimethyl and 3,8-diol groups enhances its reactivity and potential for various applications compared to its analogs .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

4,10-dimethyl-6H-benzo[c]chromene-3,8-diol

InChI

InChI=1S/C15H14O3/c1-8-5-11(16)6-10-7-18-15-9(2)13(17)4-3-12(15)14(8)10/h3-6,16-17H,7H2,1-2H3

InChI Key

UUVHCOKGCFXIER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=C(C=C3)O)C)OC2)O

Origin of Product

United States

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